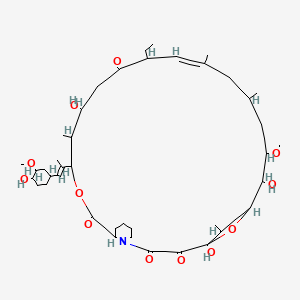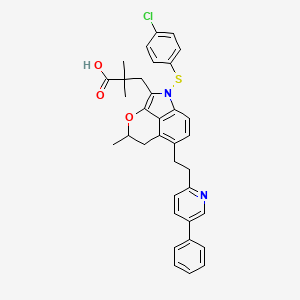
Hydroxy-PEG4-acid
Descripción general
Descripción
Hydroxy-PEG4-acid is a non-cleavable 4 unit PEG ADC linker . It is used in the synthesis of antibody-drug conjugates (ADCs) and is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a PEG derivative containing a hydroxyl group with a terminal carboxylic acid .
Synthesis Analysis
The terminal carboxylic acid of Hydroxy-PEG4-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This compound features a hydroxyl group at one end, which is highly reactive and can participate in various chemical reactions, such as esterification and etherification .
Molecular Structure Analysis
The molecular formula of Hydroxy-PEG4-acid is C11H22O7 . Its molecular weight is 266.29 g/mol . The IUPAC name is 3- [2- [2- [2- (2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid . The InChI is InChI=1S/C11H22O7/c12-2-4-16-6-8-18-10-9-17-7-5-15-3-1-11 (13)14/h12H,1-10H2, (H,13,14) .
Chemical Reactions Analysis
Hydroxy-PEG4-acid is a non-cleavable 4 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Physical And Chemical Properties Analysis
Hydroxy-PEG4-acid has a molecular weight of 266.29 g/mol . Its molecular formula is C11H22O7 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 14 . The topological polar surface area is 94.4 Ų .
Aplicaciones Científicas De Investigación
PEG-Based Hydrogel Synthesis
- Photoreversible PEG-Based Hydrogels : Zheng et al. (2002) developed a novel photoreversible PEG-based hydrogel system using 9-Anthracenecarboxylic acid and an eight-armed PEG polymer. This hydrogel exhibited high photosensitivity and underwent rapid, reversible photo-cross-linking, which could alter its physicochemical properties like swellability and topography. This has implications for intelligent material design in biochemical and biomedical applications (Zheng et al., 2002).
Hydrolysis-Resistant Biomaterials
- New End Group Structures of PEG for Biomaterials : Tong et al. (2011) explored the modification of PEG's hydroxyl end group to form hydrolysis-resistant biomaterials. This modification was significant for longer-term applications such as vitreous, cartilage, and nucleus pulposus replacement in biomedical engineering (Tong et al., 2011).
PEGylation in Pharmacokinetics
- Modulating Antibody Pharmacokinetics Using PEG : Chen et al. (2011) discussed the use of hydrophilic polymers like PEG for substituting the Fc-domain in binding proteins. PEGylation leads to increased blood half-life, bioavailability, stability, and reduced immunogenicity, which are crucial for antibody therapies (Chen et al., 2011).
Nanomaterials for Biomedical Applications
- Fabrication of Luminescent Hydroxyapatite Nanorods : Heng et al. (2016) developed hydroxyapatite nanorods modified with PEG-based polymer for biomedical applications, such as biological imaging and controlled drug delivery. These nanocomposites showed excellent water dispersibility, biocompatibility, and high drug loading capability (Heng et al., 2016).
PEG Hydrogels in Regenerative Medicine
- PEG Hydrogels for Biomolecule Release : Lin and Anseth (2009) reviewed the use of PEG hydrogels in regenerative medicine, focusing on their design and fabrication for controlled release of biomolecules and scaffolds. This highlights the role of PEG hydrogels in creating matrices that closely mimic the natural extracellular matrix (Lin & Anseth, 2009).
Mecanismo De Acción
Target of Action
Hydroxy-PEG4-acid is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . Its primary targets are the antibodies or proteins that it is conjugated to . The role of Hydroxy-PEG4-acid is to connect the antibody or protein to a drug or cytotoxic agent, allowing the drug to be delivered directly to the target cells .
Mode of Action
Hydroxy-PEG4-acid interacts with its targets through covalent bonding . The terminal carboxylic acid group of Hydroxy-PEG4-acid can react with primary amine groups on the target protein or antibody in the presence of activators to form a stable amide bond . This allows the drug or cytotoxic agent to be attached to the target protein or antibody .
Biochemical Pathways
The exact biochemical pathways affected by Hydroxy-PEG4-acid depend on the specific drug or cytotoxic agent that it is linked to. The primary role of hydroxy-peg4-acid is to facilitate the delivery of these agents to their target cells . By doing so, it can enhance the efficacy of the drug or cytotoxic agent and reduce off-target effects .
Pharmacokinetics
Polyethylene glycol (peg), the parent compound of hydroxy-peg4-acid, is known to be non-toxic, non-immunogenic, and highly soluble in water These properties suggest that Hydroxy-PEG4-acid likely has good bioavailability
Result of Action
The molecular and cellular effects of Hydroxy-PEG4-acid are primarily related to its role as a linker in ADCs and PROTACs . By facilitating the delivery of drugs or cytotoxic agents to their target cells, Hydroxy-PEG4-acid can enhance the efficacy of these agents and reduce off-target effects . The exact effects depend on the specific drug or cytotoxic agent that Hydroxy-PEG4-acid is linked to.
Action Environment
The action of Hydroxy-PEG4-acid can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability of the amide bond formed between Hydroxy-PEG4-acid and the target protein or antibody Additionally, the presence of other chemicals or proteins in the environment can potentially interfere with the action of Hydroxy-PEG4-acid
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O7/c12-2-4-16-6-8-18-10-9-17-7-5-15-3-1-11(13)14/h12H,1-10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWLGZFJGVEDCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy-PEG4-acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B1673894.png)
![(18Z)-1,14,24-Trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1673896.png)

![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B1673902.png)
![1'-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B1673903.png)
![tert-butyl N-[(E,2S,3S,5R)-5-[[1-(1H-benzimidazol-2-ylmethylamino)-3-methyl-1-oxopentan-2-yl]carbamoyl]-3-hydroxy-1,8-diphenyloct-7-en-2-yl]carbamate](/img/structure/B1673905.png)


![tert-butyl N-[(2S,3S,5R)-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-[[4-(2-morpholin-4-ylethoxy)phenyl]methyl]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1673908.png)
![4-[[Anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid](/img/structure/B1673909.png)

![[1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid](/img/structure/B1673911.png)

![1-(4-Chloro-benzyl)-2-[2,2-dimethyl-3-(1H-tetrazol-5-yl)-propyl]-4-methyl-6-(5-phenyl-pyridin-2-ylmethoxy)-4,5-dihydro-1H-3-thia-1-aza-acenaphthylene](/img/structure/B1673914.png)